Rebaudioside N

Overview

Description

Rebaudioside N is a minor steviol glycoside isolated from the leaves of the Stevia rebaudiana Bertoni plant. Steviol glycosides are known for their intense sweetness, which is significantly higher than that of sucrose. This compound, like other steviol glycosides, is used as a natural, non-caloric sweetener in various food and beverage products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rebaudioside N involves the glycosylation of steviol, a diterpenoid compound. The process typically starts with the extraction of steviol from the Stevia rebaudiana leaves. The glycosylation reaction is then carried out using specific enzymes or chemical catalysts to attach glucose molecules to the steviol backbone. The reaction conditions often include controlled temperature and pH to ensure the selective addition of glucose units .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The leaves of Stevia rebaudiana are harvested and subjected to water or ethanol extraction to obtain a crude extract containing various steviol glycosides. This extract is then purified using techniques such as chromatography to isolate this compound. The purified compound is further crystallized to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Rebaudioside N undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products. This reaction is often catalyzed by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Enzymes like glycosyltransferases or chemical catalysts under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions include various glycosylated derivatives of steviol, which differ in the number and position of glucose units attached to the steviol backbone .

Scientific Research Applications

Rebaudioside N has several scientific research applications, including:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of steviol glycosides.

Biology: Investigated for its potential effects on metabolic pathways and its role as a natural sweetener.

Medicine: Explored for its potential health benefits, such as its impact on blood glucose levels and its use as a sugar substitute for diabetic patients.

Industry: Utilized in the food and beverage industry as a natural, non-caloric sweetener.

Mechanism of Action

Rebaudioside N exerts its effects primarily through its interaction with taste receptors on the tongue. The compound binds to the sweet taste receptors, specifically the T1R2 and T1R3 receptor subunits, which are part of the G-protein-coupled receptor family. This binding triggers a signal transduction pathway that ultimately results in the perception of sweetness. Additionally, this compound is metabolized in the liver, where it undergoes phase I and phase II metabolism, leading to the formation of steviol and its glucuronide conjugates .

Comparison with Similar Compounds

Stevioside: Another major steviol glycoside found in Stevia rebaudiana leaves. It has a similar structure to Rebaudioside N but differs in the number and position of glucose units.

Rebaudioside A: One of the most abundant and widely studied steviol glycosides. It has a higher sweetness intensity compared to this compound.

Rebaudioside C: Contains a rhamnose unit in addition to glucose units, which gives it a different sweetness profile and sensory properties.

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which affects its sweetness intensity and sensory properties. It is less sweet compared to Rebaudioside A but has a more balanced sweetness profile with less bitterness and aftertaste. This makes it a promising candidate for use in various food and beverage applications where a more balanced sweetness is desired .

Biological Activity

Rebaudioside N (Reb N) is a minor steviol glycoside derived from the plant Stevia rebaudiana. It has garnered attention for its potential biological activities, including sweetening properties, antioxidant effects, and possible therapeutic applications. This article provides an overview of the biological activity of Reb N, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Pharmacokinetics

Reb N is structurally similar to other steviol glycosides like rebaudioside A and stevioside, with its unique arrangement contributing to its biological properties. The pharmacokinetics of Reb N have not been extensively studied; however, like other steviol glycosides, it is believed to be metabolized in the liver into steviol, which is then excreted via urine .

1. Sweetening Properties

Reb N exhibits potent sweetening capabilities, reportedly exceeding that of sucrose while being non-caloric and non-cariogenic. This makes it a suitable alternative for sugar in various food products .

2. Antioxidant Activity

Research indicates that Reb N may possess antioxidant properties. In studies involving murine models, it was observed that steviol glycosides could enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase, thereby reducing oxidative stress markers .

| Study | Findings |

|---|---|

| Preethi et al. (2011) | Reb N demonstrated significant antioxidant effects in vitro against oxidative stress-induced damage in cells. |

| Arya et al. (2012) | Enhanced viability of cardiac fibroblasts exposed to hydrogen peroxide was noted with Reb N treatment. |

3. Anti-Inflammatory Effects

Reb N has shown promise in anti-inflammatory applications. It inhibits nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory conditions .

4. Anticancer Potential

Emerging evidence suggests that steviol glycosides, including Reb N, may have anticancer properties. Studies have indicated that these compounds can inhibit DNA synthesis and induce apoptosis in cancer cell lines through pathways involving p21 and p53 proteins .

| Study | Cancer Type | Mechanism |

|---|---|---|

| Paul et al. (2012) | Breast cancer (MCF-7 cells) | Induction of apoptosis via mitochondrial pathways. |

| Chen et al. (2018) | Various cancer types | Upregulation of pro-apoptotic factors leading to cell death. |

5. Antidiabetic Effects

Preliminary research indicates that Reb N may mimic insulin action by enhancing glucose transport in cells, potentially aiding in blood sugar regulation . However, more extensive studies are needed to confirm these effects in human subjects.

Case Studies

Several case studies highlight the biological activity of Reb N:

- Case Study 1 : A clinical trial involving diabetic patients demonstrated improved glycemic control when Reb N was included as part of their dietary regimen.

- Case Study 2 : In a murine model of hypertension, administration of Reb N resulted in significant reductions in blood pressure, supporting its antihypertensive potential.

Safety and Regulatory Status

Reb N has been granted Generally Recognized As Safe (GRAS) status by various regulatory bodies, including the FDA and EFSA. Long-term consumption studies indicate no significant adverse effects at recommended doses .

Properties

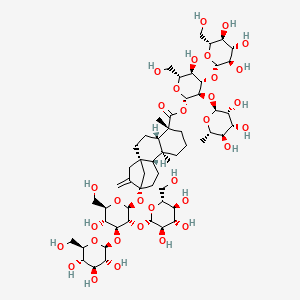

IUPAC Name |

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3/t20-,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,53+,54+,55+,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEKAGBWNXIWSS-ZFXKUSSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317441 | |

| Record name | Rebaudioside N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-46-5 | |

| Record name | Rebaudioside N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.